molecular formula C8H8N2S B075042 2-Amino-4-methylbenzothiazole CAS No. 1477-42-5

2-Amino-4-methylbenzothiazole

Cat. No. B075042
CAS RN: 1477-42-5
M. Wt: 164.23 g/mol
InChI Key: GRIATXVEXOFBGO-UHFFFAOYSA-N
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Description

2-Amino-4-methylbenzothiazole is a compound that has been studied for various chemical properties and reactions. It is part of the benzothiazole family, which has diverse applications in organic chemistry and biological fields.

Synthesis Analysis

Several methods have been developed for synthesizing 2-Amino-4-methylbenzothiazole and related compounds:

  • Synthesis from Anilines : 2-Aminobenzothiazoles can be synthesized from anilines, sulfur monochloride, and isocyanides. The key step involves iodine-catalyzed insertion of isocyanides into the S-S bond of hydrolysed Herz salts, with concomitant extrusion of sulfur monoxide (Neo, Carrillo, & Marcos, 2011).
  • Metal-Free Synthesis : A metal-free synthesis method using aryl isothiocyanates and formamides under metal-free conditions has been described. This process initiates with decarbonylative aminyl radical formation followed by aminyl radical addition to isothiocyanates and cyclization via sulfur-centered radical intermediates (He et al., 2016).

Molecular Structure Analysis

The molecular structure of 2-Amino-4-methylbenzothiazole and its derivatives has been extensively studied:

  • X-Ray Diffraction Studies : X-ray diffraction studies have revealed the crystal structure of various derivatives of 2-Aminobenzothiazoles, shedding light on their molecular geometry and bonding patterns (Gul et al., 2020).

Chemical Reactions and Properties

  • Reactivity with Electrophiles : Studies have assessed the nitrogen and carbon nucleophilicities of 2-aminothiazoles, revealing their reactivity patterns with electrophilic compounds (Forlani et al., 2006).

Physical Properties Analysis

  • Spectral Techniques : FTIR, FT-Raman, NMR, and UV-Visible spectroscopic techniques have been utilized to analyze the physical properties of 2-Amino-4-methylbenzothiazole derivatives, providing insights into their structural and electronic characteristics (Arjunan et al., 2012).

Chemical Properties Analysis

  • Electronic Structure Analysis : Detailed investigations into the electronic structure of 2-amino-4-methylbenzothiazole derivatives have been conducted using DFT studies. These studies offer a deep understanding of the molecule's electronic properties and their influence on chemical reactivity (Arjunan et al., 2013).

Scientific Research Applications

  • Antitumor Properties : 2-Amino-4-methylbenzothiazole derivatives, particularly 2-(4-aminophenyl)benzothiazoles, have shown promising antitumor properties. These compounds induce and are biotransformed by cytochrome P450 1A1, generating active metabolites effective against human mammary carcinoma cell lines and certain xenograft tumors (Bradshaw et al., 2002).

  • Analytical Chemistry : A method for the quantitative analysis of 2-amino-4-methylbenzothiazole using High-Performance Liquid Chromatography (HPLC) has been established, proving rapid and accurate for measuring this compound (Yuan, 2011).

  • Surface Enhanced Raman Scattering Studies : The adsorption behavior of 2-Amino-4-methylbenzothiazole on colloidal silver particles has been studied using surface-enhanced Raman scattering (SERS). This research provides insights into the molecular interactions and adsorption sites of the molecule (Sarkar et al., 2005).

  • Antibacterial Applications : Schiff bases derived from 2-Amino-4-methylbenzothiazole have been synthesized and their Zn(II) chelates showed antibacterial properties against species like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Mahmood-ul-hassan et al., 2002).

  • Corrosion Inhibition : 2-Amino-4-methylbenzothiazole, when used in combination with other compounds, has shown to protect mild steel in acidic environments. This highlights its potential use in corrosion inhibition (Shainy et al., 2017).

Safety And Hazards

2-Amino-4-methylbenzothiazole is harmful if swallowed . When heated to decomposition, it emits very toxic fumes of SOx and NOx . It is probably combustible . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with 60-70% ethanol and transferred to a suitable container .

properties

IUPAC Name

4-methyl-1,3-benzothiazol-2-amine
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InChI

InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3,(H2,9,10)
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InChI Key

GRIATXVEXOFBGO-UHFFFAOYSA-N
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Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N
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Molecular Formula

C8H8N2S
Record name 2-AMINO-4-METHYLBENZOTHIAZOLE
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DSSTOX Substance ID

DTXSID9024487
Record name 2-Amino-4-methylbenzothiazole
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Molecular Weight

164.23 g/mol
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Physical Description

2-amino-4-methylbenzothiazole is a white powder. (NTP, 1992)
Record name 2-AMINO-4-METHYLBENZOTHIAZOLE
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992)
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Product Name

2-Amino-4-methylbenzothiazole

CAS RN

1477-42-5
Record name 2-AMINO-4-METHYLBENZOTHIAZOLE
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Melting Point

279 to 282 °F (NTP, 1992)
Record name 2-AMINO-4-METHYLBENZOTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
179
Citations
M Hanif, A Noor, M Muhammad, F Ullah, MN Tahir… - Inorganics, 2023 - mdpi.com
… Complexes were obtained by the reaction between 2-amino-4-methylbenzothiazole and 2-amino-3-methylpyridine with metal salts of Cu(CH 3 COO) 2 .H 2 O and AgNO 3 . …
Number of citations: 4 www.mdpi.com
V Arjunan, S Sakiladevi, T Rani, CV Mythili… - Spectrochimica Acta Part …, 2012 - Elsevier
… Talapatra et al. studied the SERS of 2-amino-4-methylbenzothiazole and 2-amino-6-… To best of our knowledge no evidence of similar studies for the 2-amino-4-methylbenzothiazole (…
Number of citations: 41 www.sciencedirect.com
RM Alghanmi, SM Soliman, MT Basha… - Journal of Molecular …, 2018 - Elsevier
… In the present work, the CT reactions between 2-amino-4-methylbenzothiazole (AMBTZ) as an electron donor with chloranilic acid (CA) and 2,5-dihydroxybenzoquinone (DHBQ) as …
Number of citations: 43 www.sciencedirect.com
RS Tanke, BM Foxman - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
The title compound, C8H8N2S, was crystallized from heptane with a minimal amount of toluene. The crystal structure is stabilized by intermolecular N—H⋯N and N—H⋯S hydrogen …
Number of citations: 7 scripts.iucr.org
N Wang, T Wang, J Kong, W Li, Z Liu… - Separation Science …, 2019 - Taylor & Francis
… The 2-amino-4-methylbenzothiazole (2A4MBT) is an important intermediate for organic synthesis, and is also one of the main intermediates of the pesticide tricyclaz. [Citation3] As an …
Number of citations: 3 www.tandfonline.com
J Sarkar, J Chowdhury, M Ghosh, R De… - The Journal of …, 2005 - ACS Publications
The adsorption of 2-amino-4-methylbenzothiazole (2-AMBT) on colloidal silver particles has been investigated by a surface enhanced Raman scattering (SERS) study. The SERS …
Number of citations: 39 pubs.acs.org
V Arjunan, A Raj, R Santhanam, MK Marchewka… - … Acta Part A: Molecular …, 2013 - Elsevier
… 2-amino-4-methylbenzothiazole [55]. … 2-amino-4-methylbenzothiazole by 75.21 au The total dipole moment of 2A4MOBT (2.69 D) is more than that of the 2-amino-4-methylbenzothiazole …
Number of citations: 15 www.sciencedirect.com
Z Gul, NU Din, E Khan, F Ullah, MN Tahir - Journal of Molecular Structure, 2020 - Elsevier
… Compound 1 is commercially available and FTIR data of closely related derivative 2-amino-4-methylbenzothiazole has been reported in literature [37] also see Fig. S2. The data …
Number of citations: 33 www.sciencedirect.com
EA Camarillo, J Mentado, H Flores… - The Journal of Chemical …, 2014 - Elsevier
… The aim of the present work is to contribute to better knowledge of the thermodynamics and thermochemical properties of 2-aminobenzothiazole (2AB), 2-amino-4-methylbenzothiazole (…
Number of citations: 10 www.sciencedirect.com
KM Shainy, PR Ammal, A Joseph - Egyptian journal of petroleum, 2018 - Elsevier
… 2-amino-4-methylbenzothiazole (AMBT) and one of its derivatives (E)-2-methylbenzo[d]thiazol-2-yl)imino-4-methyl) phenol (MBTP) were used as synergistic pair for the protection of …
Number of citations: 12 www.sciencedirect.com

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